REACTION_SMILES
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[Cl:26][CH2:27][Cl:28].[NH2:1][CH:2]1[CH2:3][CH2:4][N:5]([CH2:8][c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[CH2:6][CH2:7]1.[S:15](=[O:16])(=[O:17])([Cl:18])[Cl:19].[cH:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1>>[NH:1]([CH:2]1[CH2:3][CH2:4][N:5]([CH2:8][c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[CH2:6][CH2:7]1)[S:15](=[O:16])(=[O:17])[c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCN(Cc2ccccc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=S(=O)(NC1CCN(Cc2ccccc2)CC1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |